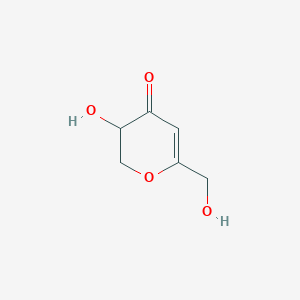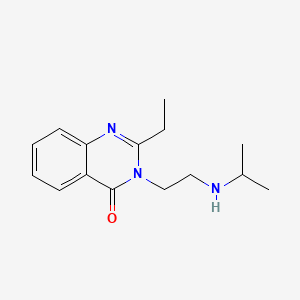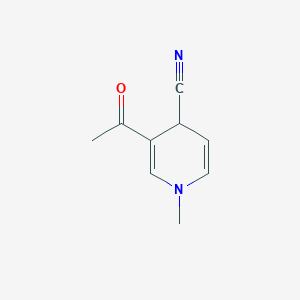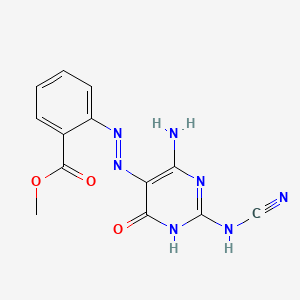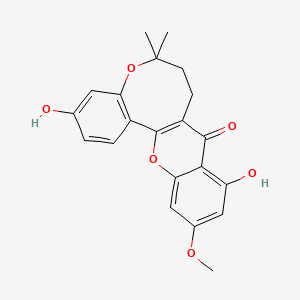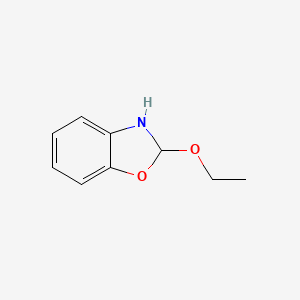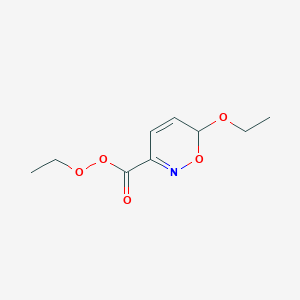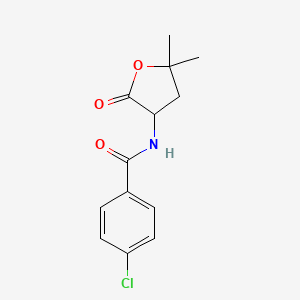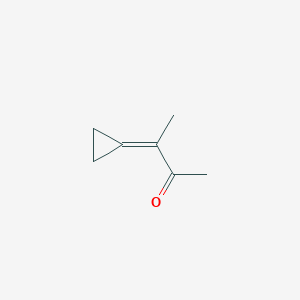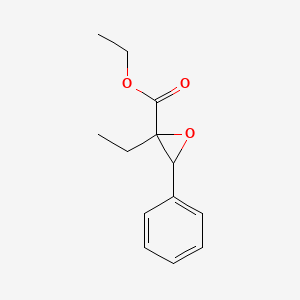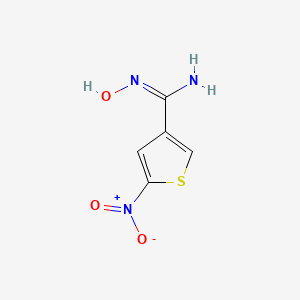![molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]](/img/structure/B13805599.png)
Thymine,[methyl-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymine,[methyl-3H] can be synthesized by reducing 5-chloromethyluracil with tritium. This method ensures that the tritium atoms are specifically and stably positioned in the methyl group . The reaction conditions typically involve the use of a reducing agent and a tritium source under controlled laboratory conditions.
Industrial Production Methods
Industrial production of thymine,[methyl-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely and efficiently. The production must adhere to strict regulatory standards to ensure the safety of workers and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
Thymine,[methyl-3H] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form hydantoins over time.
Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.
Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.
Applications De Recherche Scientifique
Thymine,[methyl-3H] has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study the behavior of thymine in various conditions.
Industry: Thymine,[methyl-3H] is used in the development of new pharmaceuticals and in quality control processes to ensure the purity of thymine-containing compounds.
Mécanisme D'action
Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: A pyrimidine nucleobase found in RNA, which pairs with adenine.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA, which pairs with guanine.
5-Fluorouracil: A thymine analog used in cancer treatment that inhibits DNA synthesis.
Uniqueness
Thymine,[methyl-3H] is unique due to its radiolabeled methyl group, which allows for precise tracking in biochemical studies. This makes it an invaluable tool in research, particularly in studies involving DNA replication and repair.
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
128.12 g/mol |
Nom IUPAC |
5-(tritiomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T |
Clé InChI |
RWQNBRDOKXIBIV-CNRUNOGKSA-N |
SMILES isomérique |
[3H]CC1=CNC(=O)NC1=O |
SMILES canonique |
CC1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


